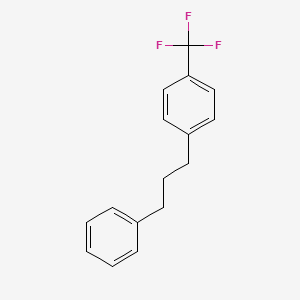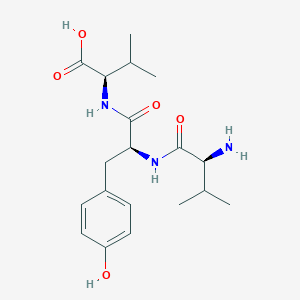
L-Valyl-L-tyrosyl-D-valine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Valyl-L-tyrosyl-D-valine is a tripeptide composed of the amino acids L-valine, L-tyrosine, and D-valine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Valyl-L-tyrosyl-D-valine typically involves the stepwise coupling of the constituent amino acids. The process begins with the protection of the amino and carboxyl groups of the amino acids to prevent unwanted side reactions. Common protecting groups include tert-butyloxycarbonyl (Boc) for the amino group and methyl or ethyl esters for the carboxyl group.
Coupling Reaction: The first step involves coupling L-valine with L-tyrosine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).
Deprotection: The protecting groups are then removed using appropriate reagents, such as trifluoroacetic acid (TFA) for Boc groups and sodium hydroxide (NaOH) for esters.
Final Coupling: The resulting dipeptide is then coupled with D-valine using similar coupling reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve solid-phase peptide synthesis (SPPS) or solution-phase synthesis. SPPS is preferred for its efficiency and ability to produce high-purity peptides. The process involves anchoring the first amino acid to a solid resin, followed by sequential addition of protected amino acids, and finally cleaving the peptide from the resin.
Análisis De Reacciones Químicas
Types of Reactions
L-Valyl-L-tyrosyl-D-valine can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine crosslinks.
Reduction: Reduction reactions can target disulfide bonds if present in modified peptides.
Substitution: Nucleophilic substitution reactions can occur at the amino or carboxyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used as oxidizing agents.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the tyrosine residue can lead to the formation of dityrosine, while reduction of disulfide bonds results in free thiol groups.
Aplicaciones Científicas De Investigación
L-Valyl-L-tyrosyl-D-valine has several applications in scientific research:
Biochemistry: It is used as a model compound to study peptide interactions and folding.
Medicine: Potential therapeutic applications include its use as a drug delivery vehicle or in the design of peptide-based drugs.
Industry: It can be used in the development of biomaterials and as a component in cosmetic formulations.
Mecanismo De Acción
The mechanism of action of L-Valyl-L-tyrosyl-D-valine depends on its specific application. In drug delivery, it may act by enhancing the stability and bioavailability of the drug. The molecular targets and pathways involved can vary, but typically include interactions with cellular receptors or enzymes.
Comparación Con Compuestos Similares
Similar Compounds
L-Valyl-L-tyrosyl-L-valine: A similar tripeptide with L-valine at both ends.
L-Valyl-L-phenylalanine: A dipeptide with similar structural properties but lacking the third amino acid.
Uniqueness
L-Valyl-L-tyrosyl-D-valine is unique due to the presence of D-valine, which can confer different stereochemical properties and potentially alter its biological activity compared to its all-L counterpart.
Propiedades
Número CAS |
64834-42-0 |
|---|---|
Fórmula molecular |
C19H29N3O5 |
Peso molecular |
379.5 g/mol |
Nombre IUPAC |
(2R)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C19H29N3O5/c1-10(2)15(20)18(25)21-14(9-12-5-7-13(23)8-6-12)17(24)22-16(11(3)4)19(26)27/h5-8,10-11,14-16,23H,9,20H2,1-4H3,(H,21,25)(H,22,24)(H,26,27)/t14-,15-,16+/m0/s1 |
Clave InChI |
ZNGPROMGGGFOAA-HRCADAONSA-N |
SMILES isomérico |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@H](C(C)C)C(=O)O)N |
SMILES canónico |
CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,3,4,6,7,12-Hexahydro-1H-indolo[2,3-a]quinolizin-5-ium perchlorate](/img/structure/B14497161.png)
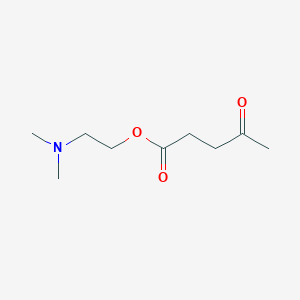
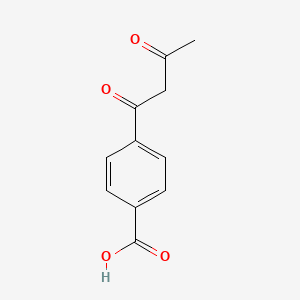
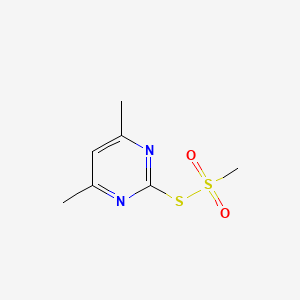
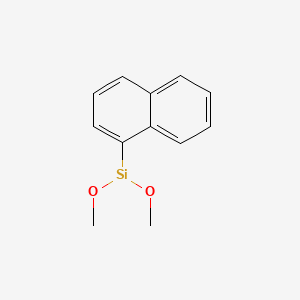
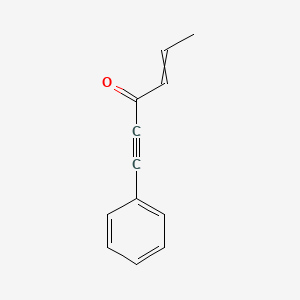

![3-[2,4-Dihydroxy-5-(3-methylbut-2-en-1-yl)phenyl]prop-2-enoic acid](/img/structure/B14497213.png)
![1-(4-Chlorophenyl)-2-[4-[2-(4-chlorophenyl)-2-oxoacetyl]phenyl]ethane-1,2-dione](/img/structure/B14497218.png)
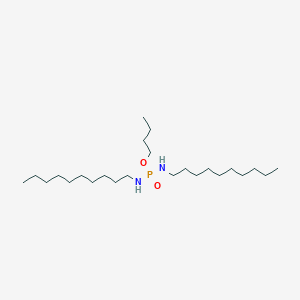
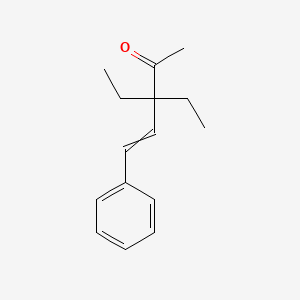
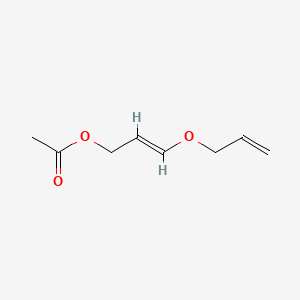
![1,3-Dioxolo[4,5-g]isoquinoline, 5-ethyl-7,8-dihydro-](/img/structure/B14497231.png)
